![molecular formula C24H14Br2O B12506491 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is a chemical compound with the molecular formula C24H14Br2O. It is a derivative of dibenzofuran, where two bromophenyl groups are attached at the 2 and 8 positions of the dibenzofuran core. This compound is of interest in various fields of research due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan typically involves the reaction of dibenzofuran with 3-bromoiodobenzene in the presence of a palladium catalyst. One common method includes the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst, with potassium carbonate as the base, in a mixture of tetrahydrofuran and ethanol. The reaction is carried out at 80°C for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki, Stille, and Heck coupling reactions due to the presence of bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atoms are replaced by aryl groups.
Aplicaciones Científicas De Investigación
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Electronics: It is used as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Pharmaceutical Research: It serves as a building block for the synthesis of various bioactive molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be substituted or coupled with other groups, allowing the compound to be used as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,d]furan: The parent compound without the bromine substituents.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A similar compound where the bromine atoms are replaced by diphenylphosphoryl groups.
2,8-Di-tert-butyl-dibenzo[b,d]furan: Another derivative with tert-butyl groups instead of bromine atoms.
Uniqueness
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is unique due to the presence of bromine atoms, which make it highly reactive and suitable for various coupling and substitution reactions. This reactivity allows it to be used as a versatile intermediate in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C24H14Br2O |
|---|---|
Peso molecular |
478.2 g/mol |
Nombre IUPAC |
2,8-bis(3-bromophenyl)dibenzofuran |
InChI |
InChI=1S/C24H14Br2O/c25-19-5-1-3-15(11-19)17-7-9-23-21(13-17)22-14-18(8-10-24(22)27-23)16-4-2-6-20(26)12-16/h1-14H |
Clave InChI |
GGGHGWGYAYYXMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B12506422.png)
![[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12506423.png)
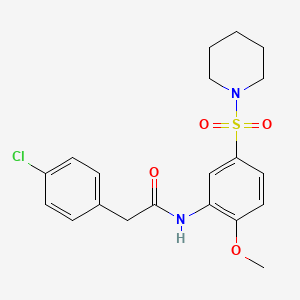

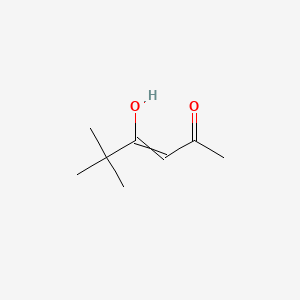
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12506459.png)


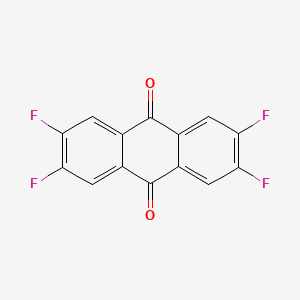
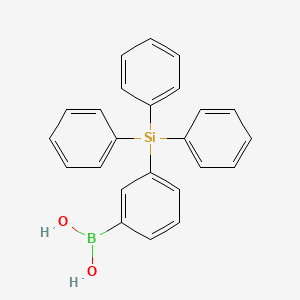
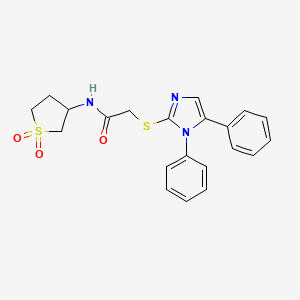
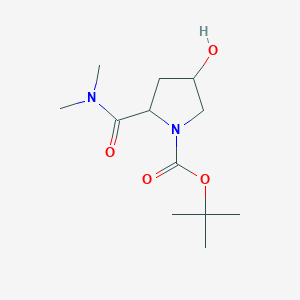
![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506515.png)

